molecular formula C9H21N3O2S B14113278 N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide

N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide

Cat. No.: B14113278
M. Wt: 235.35 g/mol
InChI Key: WOWBWHAEKZIKSE-UHFFFAOYSA-N
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Description

N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide typically involves the reaction of piperidine derivatives with appropriate sulfonamide reagents. One common method involves the use of carboxylic acid intermediates, which are reacted with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) to form the desired product . The reaction mixture is then quenched with aqueous NaHCO₃ and extracted with EtOAc (ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by reverse-phase HPLC .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as NMDA receptors. The compound binds to the NR2B subunit of the NMDA receptor, modulating its activity and influencing various physiological and pharmacological processes . This interaction is crucial for its potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is unique due to its specific interaction with the NR2B subunit of the NMDA receptor, which distinguishes it from other piperidine derivatives. This unique interaction makes it a valuable compound for research in neurological disorders .

Properties

Molecular Formula

C9H21N3O2S

Molecular Weight

235.35 g/mol

IUPAC Name

N-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C9H21N3O2S/c1-15(13,14)11-4-7-12-5-2-9(8-10)3-6-12/h9,11H,2-8,10H2,1H3

InChI Key

WOWBWHAEKZIKSE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)CN

Origin of Product

United States

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